7-(4-Methoxyphenyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(4-Methoxyphenyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the methoxyphenyl and phenethyl groups in the structure enhances its pharmacological properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methoxyphenyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Another method involves the reaction of 7-(4-bromophenyl)-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and potassium carbonate in ethanol . This reaction is carried out at 80°C for 12 hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, considering the eco-friendly and efficient nature of the microwave-mediated synthesis.
Chemical Reactions Analysis
Types of Reactions
7-(4-Methoxyphenyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenated reagents and catalysts like palladium can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
7-(4-Methoxyphenyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential neuroprotective and anti-neuroinflammatory properties. The compound shows promise in treating neurodegenerative diseases by inhibiting ER stress, apoptosis, and the NF-kB inflammatory pathway.
Pharmacology: The compound exhibits significant anti-inflammatory and anti-epileptic activities. It has been shown to inhibit nitric oxide and tumor necrosis factor-α production in stimulated human microglia cells.
Material Sciences: The compound’s unique structure makes it useful in developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(4-Methoxyphenyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine involves several molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolo ring structure and exhibit various biological activities.
Pyrimidine Derivatives: Compounds like pyrrolo[2,3-d]pyrimidines and pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidines have been studied for their anti-inflammatory activities.
Uniqueness
7-(4-Methoxyphenyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of the methoxyphenyl and phenethyl groups, which enhance its pharmacological properties. Its ability to inhibit multiple pathways involved in neuroprotection and anti-inflammation makes it a compound of significant interest in medicinal chemistry.
Properties
Molecular Formula |
C20H18N4O |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-2-(2-phenylethyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H18N4O/c1-25-17-10-8-16(9-11-17)18-13-14-21-20-22-19(23-24(18)20)12-7-15-5-3-2-4-6-15/h2-6,8-11,13-14H,7,12H2,1H3 |
InChI Key |
AIYMLYVUBOOWGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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